4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid
Overview
Description
4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. The compound is known for its unique structure and properties, which make it an ideal candidate for use in various applications.
Mechanism of Action
The mechanism of action of 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. The compound has been found to be particularly effective against certain types of cancer cells, making it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid have been extensively studied in vitro and in vivo. The compound has been found to have a range of effects on various biological processes, including cell proliferation, apoptosis, and inflammation. These effects make it a promising candidate for use in the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid in lab experiments include its unique structure and properties, which make it an ideal candidate for use in various applications. However, the limitations of using the compound include its high cost, the complexity of the synthesis process, and the need for specialized expertise and equipment.
Future Directions
There are several future directions for research on 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in various fields of scientific research.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infections.
4. Investigation of the compound's potential as a catalyst in various chemical reactions.
5. Development of new applications for the compound in fields such as materials science and nanotechnology.
In conclusion, 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is a unique and promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine and materials science, make it an ideal candidate for further research and development.
Scientific Research Applications
4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has been extensively studied for its potential application in various fields of scientific research. The compound has been found to have antimicrobial, anti-inflammatory, and anticancer properties, making it an ideal candidate for use in the development of new drugs and therapies.
properties
IUPAC Name |
4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-8-6-10-7-12(8)14-13(10)15(19)18(16(14)20)11-4-2-9(3-5-11)17(21)22/h2-6,10,12-14H,7H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZYKSUOVXOYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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